Aluminum N-nitrosophenylhydroxylamine

Overview

Description

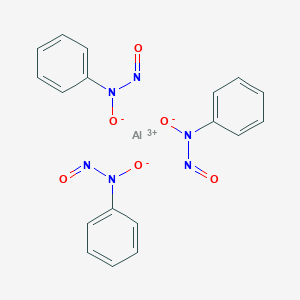

Aluminum N-nitrosophenylhydroxylamine is a chemical compound with the formula C18H15AlN6O6 . It is also known as Aluminum Cupferronate and Tris(N-Hydroxy-N-Nitrosophenylaminato-O,O’)Aluminium . It is used as a chemical intermediate .

Synthesis Analysis

The synthesis of N-nitroso-N-phenylhydroxylamine ammonium salt, which is related to Aluminum N-nitrosophenylhydroxylamine, involves reducing nitrobenzene as a raw material using zinc powder, reacting with nitroso ester to obtain a coarse product, and refining the coarse product using a proper solvent to obtain a product with qualified purity .Molecular Structure Analysis

The molecular formula of Aluminum N-nitrosophenylhydroxylamine is C18H15AlN6O6 . The average mass is 438.330 Da and the monoisotopic mass is 438.086853 Da .Physical And Chemical Properties Analysis

Aluminum N-nitrosophenylhydroxylamine is a solid substance . The average mass is 438.330 Da and the monoisotopic mass is 438.086853 Da .Scientific Research Applications

Polymerization Inhibitor

Aluminum N-nitrosophenylhydroxylamine is used as a polymerization inhibitor . It prevents the initiation of methacrylates class monomer polymerization and gelation tendency, effectively prolonging the storage validity period of ink product .

UV Curable Ink Composition

This compound is an important auxiliary agent of UV curable ink composition product shelf stability . It can maintain the formulation stability under 80~90 ℃ of temperature, satisfying product use and viscosity performance requirement .

Free Radical Scavenger

Aluminum N-nitrosophenylhydroxylamine can accept free radicals produced by heat, light, and other reasons . This property makes it useful in various applications where free radical scavenging is required.

Complexing Assay Products

It has been described very early as the complexing assay products that occur in analytical chemistry . However, its industrial preparation as a stopper does not have bibliographical information .

Custom Synthesis

Companies like Gelest have over 25 years of custom synthesis experience . They can provide Aluminum N-nitrosophenylhydroxylamine and related products for scientific research .

Preparation of Tri-(N-nitroso-N-phenyl hydroxylamine) Aluminum Salt

Aluminum N-nitrosophenylhydroxylamine is used in the preparation of tri-(N-nitroso-N-phenyl hydroxylamine) aluminum salt . This compound can be prepared at a high collection rate .

Safety and Hazards

Aluminum N-nitrosophenylhydroxylamine is classified as a serious eye irritant, suspected of causing genetic defects and cancer, and very toxic to aquatic life . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Aluminum N-nitrosophenylhydroxylamine, also known as EINECS 239-341-7, is a complex compound with a molecular formula of C18H15AlN6O6 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound can act as a polymerization inhibitor , suggesting that it may interfere with polymerization pathways.

Result of Action

Aluminum N-nitrosophenylhydroxylamine is known to have a role as a polymerization inhibitor . This suggests that it can prevent or slow down the polymerization process, which could have various molecular and cellular effects.

Action Environment

The action of Aluminum N-nitrosophenylhydroxylamine can be influenced by environmental factors. For instance, it is known to be sensitive to heat, flames, sparks, and static electricity . These factors can influence the compound’s action, efficacy, and stability. It is also soluble in water , which could influence its behavior in aqueous environments.

properties

IUPAC Name |

aluminum;(Z)-oxido-oxidoimino-phenylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSISPKJEMTIGI-LWTKGLMZSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

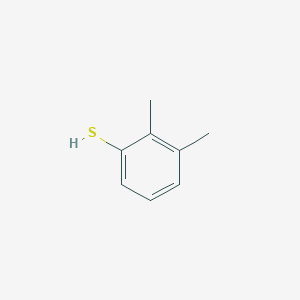

Canonical SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

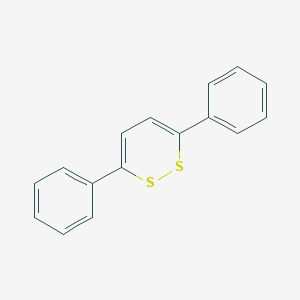

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15305-07-4 | |

| Record name | Aluminum, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015305074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tris[N-(hydroxy-.kappa.O)-N-(nitroso-.kappa.O)benzenaminato]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(N-hydroxy-N-nitrosophenylaminato-O,O')aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

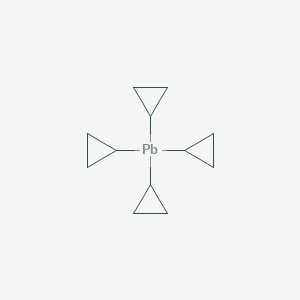

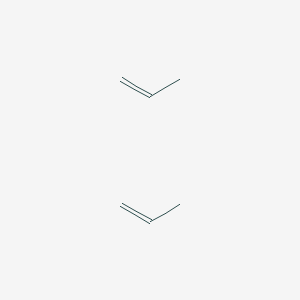

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

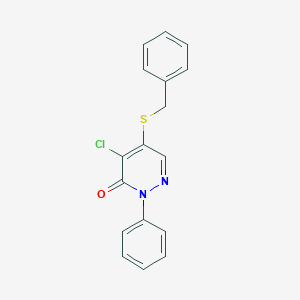

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.